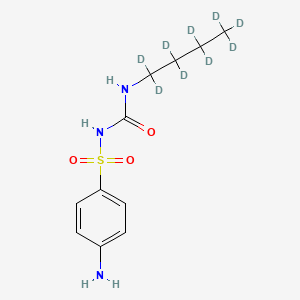

Carbutamide-d9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

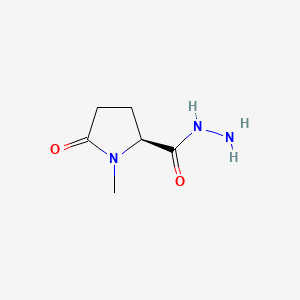

Molecular Structure Analysis

The molecular structure of Carbutamide-d9 is represented by the formula C11H17N3O3S . The InChI representation of the molecule isInChI=1S/C11H17N3O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H2,13,14,15)/i1D3,2D2,3D2,8D2 . Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 280.39 g/mol . It has a computed XLogP3 value of 1, indicating its lipophilicity . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 110 Ų .Aplicaciones Científicas De Investigación

Pharmacological Effects : Carbutamide is a sulfonylurea derivative known for its hypoglycemic properties when administered orally to normal animals. However, it is ineffective in alloxan-diabetic animals or in totally depancreatized dogs. When combined with insulin in diabetic animals, it further reduces blood-glucose concentration and urinary sugar excretion (Root, 1957).

Clinical Applications : Clinically, Carbutamide has been used in diabetic patients, absorbing rapidly and excreting slowly, thereby achieving satisfactory responses with maintenance doses. It is not suitable for young individuals with unstable diabetes or in emergency treatments of diabetics in acidosis (Ridolfo & Kirtley, 1956).

Antithyroid Effects : In rats fed with a low iodine diet and supplemented with Carbutamide, the compound was found to have antithyroid effects, reducing I131 uptake, increasing thyroid weight, and depleting glandular iodine. Its potency was compared with other compounds like sulfaguanidine and propylthiouracil (Brown & Solomon, 1958).

Influence on Glycogen Deposition : Carbutamide does not mimic insulin's action in increasing glycogen deposition in isolated rat hemidiaphragm. Higher concentrations of Carbutamide even inhibited insulin's effect, possibly due to a non-specific protein poisoning action at these concentrations (Field & Woodson, 1956).

Effects on Obese-Hyperglycemic Mice : Chronic oral treatment with Carbutamide did not modify food intake and weight increases in obese-hyperglycemic mice. Interestingly, lean littermates showed a paradoxical reaction, becoming paradiabetic after four weeks of treatment (Christophe & Mayer, 1959).

Safety and Hazards

The safety data sheet for Carbutamide-d9 indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective clothing/eye protection/face protection when handling this compound .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Carbutamide, the parent compound of Carbutamide-d9, primarily targets the Sulfonylurea receptor 1 (SUR1) and Kir6.2 , which are components of the ATP-sensitive potassium (K-ATP) channels . These channels play a crucial role in insulin secretion in pancreatic beta cells .

Mode of Action

Carbutamide acts as a blocker of the K-ATP channels . By inhibiting these channels, it causes depolarization of the beta cells. This leads to the opening of voltage-gated calcium channels, resulting in an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin granules, thereby stimulating insulin secretion .

Biochemical Pathways

The primary biochemical pathway affected by Carbutamide involves the regulation of insulin secretion. The blocking of K-ATP channels and the subsequent increase in insulin secretion can have downstream effects on various metabolic processes, including glucose uptake and metabolism .

Result of Action

The primary molecular effect of Carbutamide’s action is the increased secretion of insulin. This can lead to a decrease in blood glucose levels, making it useful in the treatment of type 2 diabetes .

Análisis Bioquímico

Biochemical Properties

Carbutamide-d9 plays a significant role in biochemical reactions, particularly in the context of diabetes research. It interacts with various enzymes and proteins involved in glucose metabolism. One of the primary interactions is with the ATP-sensitive potassium channels in pancreatic beta cells. By binding to these channels, this compound induces the release of insulin, thereby lowering blood glucose levels. Additionally, it interacts with cytochrome P450 enzymes, which are involved in its metabolism and degradation .

Cellular Effects

This compound influences several cellular processes, particularly in pancreatic beta cells. It enhances insulin secretion by closing ATP-sensitive potassium channels, leading to cell depolarization and subsequent calcium influx. This process triggers the exocytosis of insulin-containing vesicles. Furthermore, this compound affects gene expression related to insulin production and glucose metabolism. It also impacts cellular metabolism by increasing glucose uptake and utilization in peripheral tissues .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channels. This binding inhibits the channel’s activity, leading to cell depolarization and calcium influx. The increased intracellular calcium concentration stimulates insulin secretion. Additionally, this compound may influence the expression of genes involved in insulin synthesis and secretion, further enhancing its hypoglycemic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under extreme conditions. In vitro studies have shown that this compound maintains its activity for several hours, allowing for detailed kinetic studies. Long-term effects on cellular function include sustained insulin secretion and improved glucose metabolism, which are crucial for diabetes research .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it effectively stimulates insulin secretion and lowers blood glucose levels without significant adverse effects. At higher doses, this compound may cause hypoglycemia and other toxic effects. Studies in rodents have shown that the compound can improve glucose tolerance and insulin sensitivity, making it a valuable tool for diabetes research .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions mediated by cytochrome P450 enzymes. The primary metabolites are excreted via the kidneys. The deuterium labeling allows for precise tracking of these metabolic pathways, providing insights into the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

Within cells, this compound is transported and distributed via specific transporters and binding proteins. It is primarily localized in the cytoplasm, where it interacts with ATP-sensitive potassium channels. The compound’s distribution within tissues is influenced by its lipophilicity and binding affinity to plasma proteins. This distribution is crucial for its therapeutic effects and potential side effects .

Subcellular Localization

This compound is predominantly localized in the cytoplasm of pancreatic beta cells, where it exerts its insulinotropic effects. The compound may also be found in other cellular compartments, such as the endoplasmic reticulum, where it could influence protein synthesis and folding. The subcellular localization is essential for understanding its mechanism of action and potential off-target effects .

Propiedades

IUPAC Name |

1-(4-aminophenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H2,13,14,15)/i1D3,2D2,3D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTNNGKXZGSZIP-WRMMWXQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Diethylamino)methyl]-4-nitrophenol-d10](/img/structure/B588070.png)